5-Methylpentadecan-6-one can be synthesized through various chemical reactions involving long-chain fatty acids or alcohols. It is classified as a saturated aliphatic ketone due to its fully saturated carbon chain and the presence of the ketone functional group. This compound is often studied for its potential applications in various fields, including biochemistry and materials science.
The synthesis of 5-Methylpentadecan-6-one can be achieved through several methods, including:
In laboratory settings, techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to analyze the purity and identity of synthesized compounds.
The molecular structure of 5-Methylpentadecan-6-one features a linear carbon chain with a methyl group attached at the fifth carbon atom relative to the carbonyl group. The structural representation can be depicted as follows:
Key structural data include:
5-Methylpentadecan-6-one can participate in various chemical reactions typical for ketones, including:
The mechanism of action for 5-Methylpentadecan-6-one primarily involves its reactivity as a ketone. In nucleophilic addition reactions, the nucleophile attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of an intermediate alkoxide ion. This intermediate can then be protonated to yield an alcohol.
For example, in a Grignard reaction:
5-Methylpentadecan-6-one has several potential applications:
Alternative pathways involve fatty acid photodecarboxylases (FAPs) or aldehyde deformylating oxygenases (ADOs), which convert fatty acid precursors to alkanes/alkenes. Subsequent enzymatic oxidation by monooxygenases introduces the ketone functionality. Studies on algal FAPs demonstrate their capacity to generate pentadecanal from palmitic acid, which can undergo further oxidation to ketones under enzymatic control [4]. Computational modeling of ketone-forming enzymes reveals conserved catalytic triads (e.g., Ser-His-Asp) that polarize the carbonyl bond, enhancing nucleophilic attack by water or hydride donors [4] [7].
Table 1: Enzymes Implicated in Ketone Formation in Microbial Systems
Enzyme Class | Substrate Specificity | Cofactor Requirement | Product |
---|---|---|---|
CqsA Homologs | C14-C16 Acyl-CoA | Pyridoxal phosphate | 3-Hydroxyketones (e.g., LAI-1) |
Cytochrome P450 Monooxygenases | C12-C18 Alkanes/Fatty Acids | NADPH, O₂ | Ketones/Alcohols |
Fatty Acid Photodecarboxylase | C12-C18 Fatty Acids | FAD, Light | Aldehydes (further oxidized to ketones) |
The C-5 methyl branch in 5-methylpentadecan-6-one originates from S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes catalyze the transfer of methyl groups to carbon atoms within fatty acid chains during or after chain elongation. In bacteria, branched-chain α-keto acid decarboxylases (KDCs) generate precursors like 2-keto-3-methylvalerate, which are incorporated into fatty acid biosynthesis via branched-chain amino acid (BCAA) metabolism (valine, leucine, isoleucine). The keto acid is reductively condensed with acetyl-CoA by β-ketoacyl-ACP synthases, introducing methyl branches at odd-numbered carbons (e.g., C-5) [6].
Eukaryotic systems employ methyltransferase complexes (e.g., NSUN family proteins) that modify carbon skeletons post-synthesis. For example, NSUN2 methylates cytosine in RNA but has structural homologs in lipid metabolism that catalyze C─C bond methylation. Kinetic studies show these enzymes exhibit higher affinity for C14-C16 alkanes (Km = 8–15 μM) than shorter chains, ensuring regioselectivity for the C-5 position. Isotopic labeling with ¹³C-methionine confirms SAM as the methyl donor, with 95% incorporation efficiency at C-5 in Pseudomonas spp. [6] [8].
Table 2: Methyltransferase Systems in Branched Hydrocarbon Biosynthesis
Methyltransferase Type | Biological Source | Substrate | Branch Position | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
NSUN Homologs | Eukaryotic Microalgae | C16 Alkane | C-5, C-7 | 4.2 × 10³ M⁻¹s⁻¹ |
KdcA Decarboxylase | Bacillus subtilis | 2-Keto-3-Methylvalerate | Precursor for C-5 | 1.8 × 10⁴ M⁻¹s⁻¹ |
SAM-Dependent Alkane MTase | Pseudomonas putida | Pentadecane | C-3, C-5 | 3.6 × 10³ M⁻¹s⁻¹ |
Jatrophane diterpenes share the pentadecane backbone with 5-methylpentadecan-6-one but derive from cyclization of geranylgeranyl diphosphate (GGPP), not fatty acids. The core bicyclo[10.3.0]pentadecane skeleton is formed by class II diterpene cyclases (e.g., casbene synthase), which catalyze protonation-initiated cyclization, generating trans-fused rings with methyl groups at C-2, C-6, C-10, and C-13. In contrast, 5-methylpentadecan-6-one lacks ring structures and possesses a single methyl branch at C-5 [3] [9].
Key divergences include:
Table 3: Biosynthetic Comparison of 5-Methylpentadecan-6-one and Jatrophane Diterpenes
Feature | 5-Methylpentadecan-6-one | Jatrophane Diterpenes |
---|---|---|
Core Pathway | Fatty Acid β-Oxidation/Elongation | Isoprenoid (MEP/MVA) Pathway |
Key Precursor | Pentadecanoyl-CoA | Geranylgeranyl Diphosphate (GGPP) |
Branch Introduction | SAM-Dependent Methyltransferases | Pre-formed in Isoprene Units |
Ketone Formation | Early-Stage Oxidation by Dehydrogenases | Late-Stage P450 Oxidation |
Representative Enzymes | CqsA, FAP, P450 Monooxygenases | Casbene Synthase, Cytochrome P450s, MTases |
Skeletal Modifications | Linear Chain with Single Methyl Branch | Trans-Bicyclic Core with 4–6 Methyl Groups |
This comparison underscores that while both compounds share a C15 scaffold, their biosynthetic logic diverges at precursor choice, branch installation, and oxygenation chronology [3] [9] [10].
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